N-(3-Acetyl-5-chlorophenyl)acetamide
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Overview
Description
N-(3-Acetyl-5-chlorophenyl)acetamide is an organic compound with the molecular formula C10H10ClNO2. It is a derivative of acetanilide, where the phenyl ring is substituted with an acetyl group at the 3-position and a chlorine atom at the 5-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetyl-5-chlorophenyl)acetamide typically involves the acetylation of 3-chloroaniline followed by further acetylation. The general synthetic route can be summarized as follows:
Acetylation of 3-chloroaniline: 3-chloroaniline is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form N-(3-chlorophenyl)acetamide.
Further Acetylation: The N-(3-chlorophenyl)acetamide is then subjected to another acetylation reaction using acetic anhydride to introduce the acetyl group at the 3-position of the phenyl ring, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetyl-5-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Acetyl-5-chlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Acetyl-5-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N-(3-Acetyl-5-chlorophenyl)acetamide can be compared with other similar compounds such as:
N-(3-chlorophenyl)acetamide: Lacks the acetyl group at the 3-position, resulting in different chemical and biological properties.
N-(3-Acetylphenyl)acetamide: Lacks the chlorine atom at the 5-position, leading to variations in reactivity and applications.
N-(3-Acetyl-4-chlorophenyl)acetamide: The chlorine atom is at the 4-position instead of the 5-position, which can affect its chemical behavior and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and the resulting properties.
Properties
Molecular Formula |
C10H10ClNO2 |
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Molecular Weight |
211.64 g/mol |
IUPAC Name |
N-(3-acetyl-5-chlorophenyl)acetamide |
InChI |
InChI=1S/C10H10ClNO2/c1-6(13)8-3-9(11)5-10(4-8)12-7(2)14/h3-5H,1-2H3,(H,12,14) |
InChI Key |
UOTSYAAECXMHRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Cl)NC(=O)C |
Origin of Product |
United States |
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